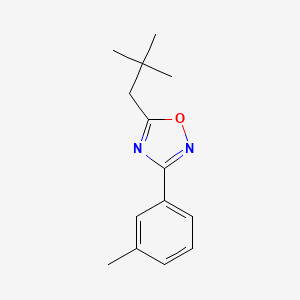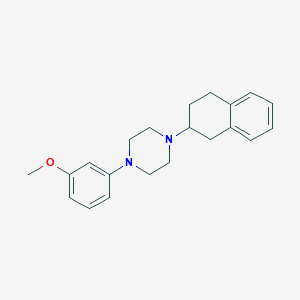![molecular formula C19H31N3O4 B5318028 4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFUMFA and has a unique chemical structure that makes it an interesting subject of study.
科学的研究の応用
DMFUMFA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. DMFUMFA has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of DMFUMFA is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. DMFUMFA has also been found to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects
DMFUMFA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune response. DMFUMFA has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
DMFUMFA has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. DMFUMFA is also soluble in water and other common solvents, making it easy to use in various experimental setups. However, DMFUMFA has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DMFUMFA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. DMFUMFA has also been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, more studies are needed to fully understand the mechanism of action of DMFUMFA and its potential side effects.
Conclusion
In conclusion, DMFUMFA is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure, anti-inflammatory, anti-tumor, and anti-viral properties make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of DMFUMFA and its potential applications in the treatment of various diseases.
合成法
The synthesis of DMFUMFA involves a multi-step process that includes the reaction of 5-(4-morpholinylmethyl)-3-furoic acid with 4-aminobutanol and subsequent reactions with formaldehyde and dimethylamine. The final product is obtained after purification and isolation steps. This method has been optimized to produce DMFUMFA in high yield and purity.
特性
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-20(2)15-19(24)4-3-6-22(7-5-19)18(23)16-12-17(26-14-16)13-21-8-10-25-11-9-21/h12,14,24H,3-11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGVCOZLHHCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=COC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)